N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide
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Overview
Description
N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamido group and a chloroacetyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide typically involves the acylation of aniline derivatives. One common method includes the reaction of 3-acetamidoaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to control the exothermic nature of the acylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The phenyl ring and acetamido group can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Derivatives with new functional groups replacing the chloroacetyl group.
Hydrolysis: Carboxylic acids and amines.
Oxidation: Oxidized phenyl derivatives.
Reduction: Reduced acetamido derivatives.
Scientific Research Applications
N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of polymers and materials with specific properties.
Biological Studies: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. The acetamido group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-(4-(2-chloroacetyl)phenyl)acetamide: Similar structure but lacks the acetamido group, affecting its reactivity and applications.
Uniqueness
N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide is unique due to the presence of both acetamido and chloroacetyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-7(16)14-9-3-4-10(12(18)6-13)11(5-9)15-8(2)17/h3-5H,6H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMWRERCRNMAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)CCl)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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